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Compound of Interest

Compound Name: Methyl 2-(3-oxocyclobutyl)acetate

Cat. No.: B1399662 Get Quote

Methyl 2-(3-oxocyclobutyl)acetate (CAS No. 1148130-30-6) is a bifunctional organic

molecule incorporating both a cyclobutanone ring and a methyl ester.[1][2] Its strained four-

membered ring and dual carbonyl functionalities make it a valuable synthetic intermediate in

medicinal chemistry and materials science. The precise characterization of this molecule is

paramount for its effective use, ensuring purity and confirming structural integrity. This guide

provides a comprehensive analysis of the expected spectral data—Mass Spectrometry (MS),

Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that a

researcher would encounter when characterizing this compound. We will delve into the

theoretical underpinnings of the expected spectral features, providing a predictive framework

for researchers and drug development professionals.

The molecular formula of Methyl 2-(3-oxocyclobutyl)acetate is C₇H₁₀O₃, with a molecular

weight of 142.15 g/mol .[1][3] A logical synthetic approach involves the esterification of a

precursor like 3-oxocyclobutanecarboxylic acid[4], a process that necessitates rigorous

spectroscopic confirmation of the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1399662?utm_src=pdf-interest
https://www.benchchem.com/product/b1399662?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/synthonixcorporation/sy3465084893?context=bbe
http://www.arkpharmtech.com/product/11959.html
https://www.benchchem.com/product/b1399662?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/product/synthonixcorporation/sy3465084893?context=bbe
https://www.bocsci.com/product/methyl-2-3-oxocyclobutyl-acetate-cas-1148130-30-6-452385.html
https://patents.google.com/patent/CN103232340A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Spectroscopic Analysis

Validation

3-Oxocyclobutane
Carboxylic Acid Precursor

Esterification Reaction
(e.g., Fischer Esterification)

Crude Methyl 2-(3-oxocyclobutyl)acetate

Mass Spectrometry (MS)

Verify MW

Infrared (IR) Spectroscopy

Confirm Functional Groups

NMR Spectroscopy
(¹H and ¹³C)

Elucidate Structure

Structural Confirmation

Click to download full resolution via product page

Caption: Overall workflow from synthesis to full spectral validation.

Part 1: Mass Spectrometry (MS) - Confirming
Molecular Weight and Fragmentation
Mass spectrometry is the first line of analysis to confirm the molecular weight of the

synthesized compound. For Methyl 2-(3-oxocyclobutyl)acetate, the molecular ion peak (M⁺)

should be readily observable in the mass spectrum.
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Expertise & Experience: The fragmentation pattern is dictated by the most stable resulting ions.

In this molecule, the primary fragmentation mechanisms will be α-cleavage adjacent to the two

carbonyl groups (the ketone and the ester).[5][6] The strained cyclobutanone ring is also prone

to characteristic cleavage patterns.[7]

Predicted Fragmentation Pathways:

Molecular Ion (M⁺): The parent molecule with one electron removed. Expected at m/z = 142.

Loss of Methoxy Radical (•OCH₃): α-cleavage at the ester carbonyl can lead to the loss of

the methoxy group, forming a stable acylium ion. Expected at m/z = 111.

Loss of Carbomethoxymethyl Radical (•CH₂COOCH₃): Cleavage of the bond between the

cyclobutane ring and the acetate side chain. Expected at m/z = 69.

McLafferty Rearrangement: While less common for the ester without a longer chain, the

ketone could potentially undergo rearrangement, though α-cleavage is typically dominant in

cyclic ketones.[6][7]

Cyclobutanone Ring Cleavage: Cyclic ketones often fragment to produce a characteristic

peak at m/z = 55 or m/z = 42, corresponding to fragments of the ring itself.[6][7]
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Caption: Predicted major fragmentation pathways for the title compound.

Data Summary: Predicted Mass Spectrum

m/z Value Predicted Fragment Ion Fragmentation Pathway

142 [C₇H₁₀O₃]⁺ Molecular Ion (M⁺)

111 [C₆H₇O₂]⁺
Loss of methoxy radical

(•OCH₃) from ester

85 [C₄H₅O₂]⁺
Loss of acetate side chain

(•CH₂COOCH₃)

69 [C₄H₅O]⁺
Acylium ion from

cyclobutanone ring

55 [C₃H₃O]⁺
Characteristic fragment from

cyclobutanone ring cleavage[7]

| 43 | [CH₃CO]⁺ | Acylium ion from ester fragmentation |

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable

volatile solvent (e.g., methanol or dichloromethane).

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or

through a gas chromatography (GC-MS) inlet for separation from any residual impurities.

Data Acquisition: Use a standard electron ionization energy of 70 eV. Acquire the spectrum

over a mass range of m/z 40-200.

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze

the fragmentation pattern and compare it with the predicted pathways to validate the

structure.
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Part 2: Infrared (IR) Spectroscopy - Identifying Key
Functional Groups
IR spectroscopy is an indispensable tool for confirming the presence of specific functional

groups. For Methyl 2-(3-oxocyclobutyl)acetate, the most prominent features will be the

carbonyl (C=O) stretching vibrations.

Expertise & Experience: The presence of two distinct carbonyl groups—a ketone within a

strained four-membered ring and a saturated ester—will give rise to two separate, strong

absorption bands in the carbonyl region (1700-1800 cm⁻¹).[8] The ring strain of the

cyclobutanone typically increases the frequency of its C=O stretch compared to an acyclic

ketone.

Predicted IR Absorption Bands:

C=O Stretch (Ketone): Expected around 1780-1790 cm⁻¹. The higher frequency is a direct

consequence of the ring strain in the cyclobutanone system.[9]

C=O Stretch (Ester): Expected around 1735-1750 cm⁻¹, typical for a saturated methyl ester.

[8][10]

C-H Stretch (sp³): Expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding

to the various CH and CH₂ groups in the molecule.

C-O Stretch (Ester): Strong, characteristic bands are expected in the 1000-1300 cm⁻¹

region, corresponding to the C-O single bond stretches of the ester group.[8]

Data Summary: Predicted IR Peaks

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~2960-2850 C-H Stretch Alkane (CH, CH₂) Medium

~1785 C=O Stretch
Cyclobutanone

(Ketone)
Strong

~1740 C=O Stretch Methyl Ester Strong
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| ~1250-1000 | C-O Stretch | Ester | Strong |

Protocol: Attenuated Total Reflectance (ATR) FT-IR
Spectroscopy

Sample Preparation: No specific preparation is needed for a liquid sample. Place a single

drop of the neat liquid onto the ATR crystal.

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the

empty crystal.

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32

scans to achieve a good signal-to-noise ratio.[8]

Data Analysis: The acquired spectrum is automatically ratioed against the background.

Identify and label the key absorption bands, paying close attention to the two distinct peaks

in the carbonyl region.

Part 3: Nuclear Magnetic Resonance (NMR)
Spectroscopy - The Definitive Structural Map
NMR spectroscopy provides the most detailed information, mapping out the carbon skeleton

and the electronic environment of every proton, which is essential for unambiguous structural

confirmation.

Caption: Labeled structure for NMR assignment discussion.

¹³C NMR Spectroscopy
Expertise & Experience: Due to molecular symmetry, not all 7 carbons are unique. A plane of

symmetry passing through the C=O group and the CH-CH₂COOCH₃ carbon of the ring means

we should expect 5 distinct carbon signals. The chemical shifts are highly predictable based on

hybridization and proximity to electronegative oxygen atoms.[11][12] Carbonyl carbons are the

most deshielded and appear furthest downfield.[12][13]

Data Summary: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
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Carbon Atom(s)
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Ketone) ~205-215
Ketone carbonyl in a four-
membered ring.[11]

C=O (Ester) ~170-175
Saturated ester carbonyl.[13]

[14]

-OCH₃ (Methoxy) ~52
Carbon singly bonded to

oxygen.[12]

CH₂ (α to Ester C=O) ~40-45 Alpha to an ester carbonyl.

Ring CH₂ (α to Ketone C=O) ~45-50
Alpha to a ketone carbonyl,

deshielded.

| Ring CH (β to Ketone C=O) | ~30-35 | Alkane-like CH in a strained ring. |

¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum will reveal the number of unique proton

environments, their integration (relative number of protons), and their coupling (neighboring

protons). We expect to see 4 distinct proton signals.

Data Summary: Predicted ¹H NMR Data (in CDCl₃)
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Proton(s)
Predicted Shift
(δ, ppm)

Integration
Predicted
Multiplicity

Rationale

-OCH₃ ~3.7 3H Singlet (s)

Methoxy
protons with
no adjacent H.
[15]

Ring H (α to

Ketone)
~3.0-3.4 4H Multiplet (m)

Protons adjacent

to the ketone are

deshielded.

Ring H (β to

Ketone)
~2.6-2.9 1H Multiplet (m)

Methine proton

adjacent to

multiple CH₂

groups.

| H (α to Ester) | ~2.5-2.8 | 2H | Doublet (d) | Protons adjacent to the ester C=O and coupled to

the ring CH.[10] |

Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh and dissolve 5-20 mg of the compound in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).[8]

Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve high resolution.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets and

improve the signal-to-noise ratio.[8]
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Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the

spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the

¹H signals and analyze the chemical shifts and coupling patterns to assign all signals to the

proposed structure.

Conclusion
The structural elucidation of Methyl 2-(3-oxocyclobutyl)acetate is a clear-cut process when

approached with a systematic combination of modern spectroscopic techniques. Mass

spectrometry will confirm the molecular weight and provide key fragmentation clues. Infrared

spectroscopy will offer definitive evidence of the two distinct carbonyl functional groups. Finally,

¹H and ¹³C NMR spectroscopy will deliver an unambiguous map of the molecular structure. By

comparing experimental results to the predictive data outlined in this guide, researchers can

confidently validate the synthesis and purity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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